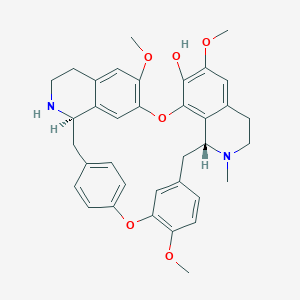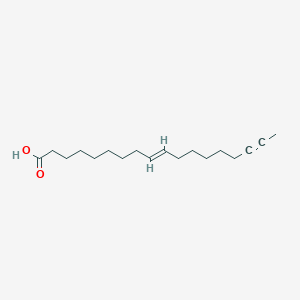
N-(2-allyl-2H-tetraazol-5-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-methylpropanamide, commonly known as ATA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ATA is a tetrazole-based compound that has been synthesized and studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ATA is not fully understood. However, it is believed that ATA exerts its effects through the inhibition of various enzymes and proteins. ATA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in an increase in acetylcholine levels, which can improve cognitive function. ATA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ATA has been found to have various biochemical and physiological effects. ATA has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics. ATA has also been found to have antitumor properties, which make it a potential candidate for the development of new cancer therapies. Additionally, ATA has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATA has several advantages for lab experiments. ATA is stable and can be easily synthesized, making it a readily available compound for research. Additionally, ATA has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, ATA has some limitations for lab experiments. ATA has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, ATA has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on ATA. One area of research is the development of new antibiotics based on the antimicrobial properties of ATA. Another area of research is the development of new cancer therapies based on the antitumor properties of ATA. Additionally, research on the potential use of ATA in the treatment of neurological disorders and inflammatory disorders is ongoing. Further research is needed to fully understand the mechanism of action of ATA and its potential therapeutic applications.
Métodos De Síntesis
ATA can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis of ATA involves the reaction of 2-methylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-allyl-2H-tetrazole-5-amine. This reaction results in the formation of ATA, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
ATA has been studied extensively for its potential as a therapeutic agent. ATA has been found to have antimicrobial, antifungal, and antitumor properties. ATA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, ATA has been studied for its potential use as an anti-inflammatory agent.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-methylpropanamide |
|---|---|
Fórmula molecular |
C8H13N5O |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-methyl-N-(2-prop-2-enyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C8H13N5O/c1-4-5-13-11-8(10-12-13)9-7(14)6(2)3/h4,6H,1,5H2,2-3H3,(H,9,11,14) |
Clave InChI |
ZXCAYXHEIFVBOE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NN(N=N1)CC=C |
SMILES canónico |
CC(C)C(=O)NC1=NN(N=N1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)





